(3S)-3-[[(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-3-(1H-benzimidazol-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UFP-512 is a selective delta-opioid receptor agonist. It has been studied for its potential therapeutic effects, particularly in the context of pain management and neuroprotection. The compound has shown promise in various preclinical models, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UFP-512 involves multiple steps, including the formation of peptide bonds and the incorporation of specific functional groups. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. Generally, the synthesis requires precise control of temperature, pH, and reaction time to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of UFP-512 typically involves large-scale synthesis using automated peptide synthesizers. These machines can handle the complex sequence of reactions required to produce UFP-512 efficiently. The process includes purification steps such as high-performance liquid chromatography to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
UFP-512 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can reverse oxidation, restoring the original functional groups.
Substitution: This reaction involves replacing one functional group with another, which can be used to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. Conditions typically involve controlled temperatures and pH levels.
Reduction: Reagents such as sodium borohydride and lithium aluminum hydride are used under anhydrous conditions.
Substitution: Various halogenating agents and nucleophiles are employed, often under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of UFP-512.
Scientific Research Applications
Chemistry: Used as a model compound to study delta-opioid receptor interactions and ligand-receptor binding mechanisms.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Industry: Potential applications in the development of new analgesics and neuroprotective agents.
Mechanism of Action
UFP-512 exerts its effects primarily through activation of delta-opioid receptors. This activation leads to a cascade of intracellular events, including the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate levels, and modulation of ion channel activity. These molecular events result in analgesic and neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
SNC80: Another delta-opioid receptor agonist with similar analgesic properties.
DPDPE: A peptide-based delta-opioid receptor agonist known for its high selectivity and potency.
Deltorphin II: A naturally occurring peptide with strong affinity for delta-opioid receptors.
Uniqueness of UFP-512
UFP-512 is unique due to its specific chemical structure, which allows for high selectivity and potency at delta-opioid receptors. Unlike some other delta-opioid receptor agonists, UFP-512 has shown reduced desensitization and tolerance, making it a promising candidate for long-term therapeutic use .
Properties
Molecular Formula |
C31H33N5O5 |
---|---|
Molecular Weight |
555.6 g/mol |
IUPAC Name |
(3S)-3-[[(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-3-(1H-benzimidazol-2-yl)propanoic acid |
InChI |
InChI=1S/C31H33N5O5/c1-17-11-21(37)12-18(2)22(17)14-23(32)31(41)36-16-20-8-4-3-7-19(20)13-27(36)30(40)35-26(15-28(38)39)29-33-24-9-5-6-10-25(24)34-29/h3-12,23,26-27,37H,13-16,32H2,1-2H3,(H,33,34)(H,35,40)(H,38,39)/t23-,26-,27-/m0/s1 |
InChI Key |
USVQTDLSVBRMCR-YGPDHOBYSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)N[C@@H](CC(=O)O)C4=NC5=CC=CC=C5N4)N)C)O |
SMILES |
CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(CC(=O)O)C4=NC5=CC=CC=C5N4)N)C)O |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(CC(=O)O)C4=NC5=CC=CC=C5N4)N)C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2',6'-dimethyltyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (1H-benzimidazol-2-yl)(carboxymethyl)methylamide Dmt-Tic-NH-CH(CH2-COOH)-Bid UFP 512 UFP-512 UFP512 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.